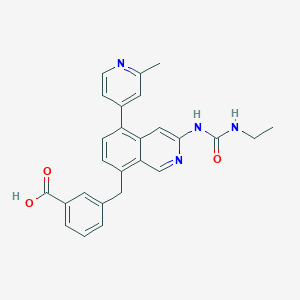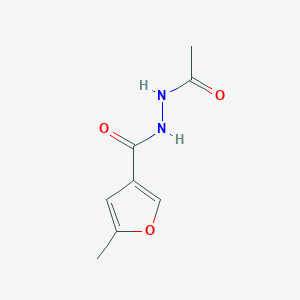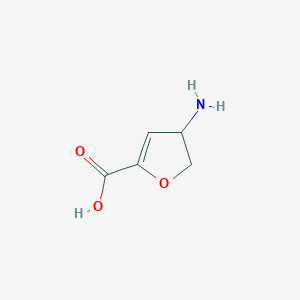
4-amino-4,5-dihydrofuran-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-4,5-dihydrofuran-2-carboxylic acid is a heterocyclic compound that features a furan ring with an amino group at the 4-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4,5-dihydrofuran-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable amino acid derivative with a furan derivative under acidic or basic conditions to form the desired compound. For example, the reaction of 4-amino-3-buten-2-one with a suitable carboxylic acid derivative can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-4,5-dihydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydrofuran derivatives with different substituents.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxo-4,5-dihydrofuran-2-carboxylic acid, while substitution reactions can introduce various functional groups at the amino position .
Applications De Recherche Scientifique
4-amino-4,5-dihydrofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-amino-4,5-dihydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the enzyme aspartate aminotransferase by forming a covalent adduct with the catalytic lysine residue, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can modulate the levels of neurotransmitters like gamma-aminobutyric acid (GABA) and glutamate, which are critical for normal neurological function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-amino-4,5-dihydrofuran-2-carboxylic acid include:
- 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural arrangement and the presence of both an amino group and a carboxylic acid group on the furan ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various bioactive molecules .
Propriétés
Formule moléculaire |
C5H7NO3 |
|---|---|
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
3-amino-2,3-dihydrofuran-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c6-3-1-4(5(7)8)9-2-3/h1,3H,2,6H2,(H,7,8) |
Clé InChI |
VFERKVPEPDAXQV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=C(O1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


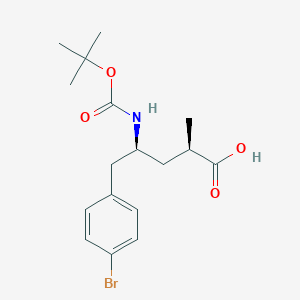
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)

![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
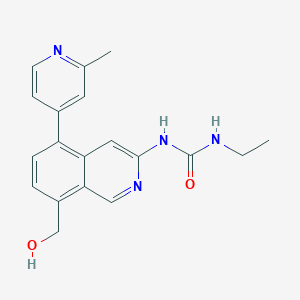
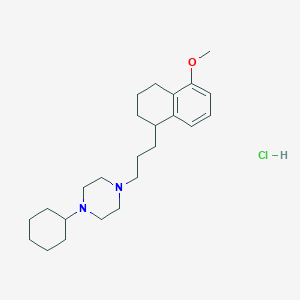
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
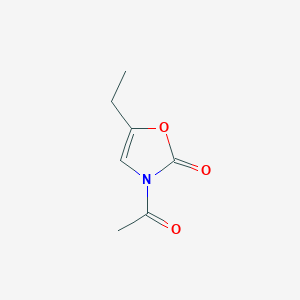
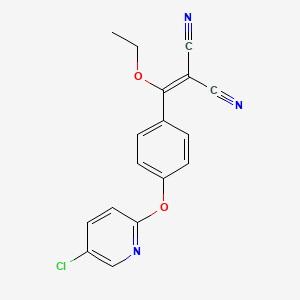
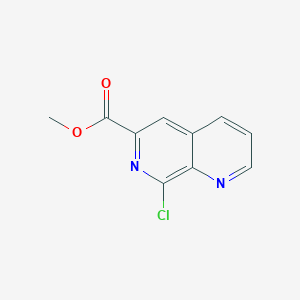
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
